molecular formula C₃H₂D₄N₄O₂ B1156494 2-Nitroamino-2-imidazoline-d4

2-Nitroamino-2-imidazoline-d4

Cat. No.: B1156494
M. Wt: 134.13
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Imidazoline (B1206853) Scaffold in Synthetic and Analytical Chemistry

The imidazoline ring, a five-membered heterocycle containing two nitrogen atoms, is a versatile structural motif found in a wide array of natural products and synthetic compounds. researchgate.netnih.gov Its presence is notable in many biologically active molecules, and it serves as a key intermediate in the synthesis of various organic compounds. researchgate.netcymitquimica.com The discovery of imidazoline binding sites in 1984 significantly broadened the interest in imidazoline-containing drugs. researchgate.net

The 2-substituted imidazoline ring, in particular, is a bioversatile scaffold. oatext.com Depending on the substituents, compounds containing this moiety can interact with a range of biological targets. oatext.com This versatility has led to the development of imidazoline derivatives with applications as pharmaceuticals and agrochemicals. nih.govcymitquimica.com In analytical chemistry, the imidazoline structure is relevant in the development of methods for detecting and quantifying these important classes of compounds.

Principles and Utility of Deuterium (B1214612) Labeling in Advanced Chemical Studies

Isotopic labeling is a powerful technique used to trace the path of an isotope through a chemical reaction or metabolic pathway. wikipedia.org This is achieved by replacing one or more atoms in a molecule with their isotope. wikipedia.org Deuterium (D or ²H), a stable isotope of hydrogen, is frequently used for this purpose. clearsynth.comyoutube.com The key principle behind its utility is that while the chemical properties of a deuterated molecule are nearly identical to its non-labeled counterpart, its increased mass can be readily detected by analytical instruments like mass spectrometers. wikipedia.orgyoutube.com

This mass difference allows researchers to distinguish between the labeled compound (internal standard) and the non-labeled analyte of interest. clearsynth.com This is fundamental to achieving accurate and precise measurements in quantitative analysis. clearsynth.com Deuterium labeling is particularly valuable in:

Mass Spectrometry (MS): Labeled compounds serve as ideal internal standards in MS-based methods, helping to correct for variations in sample preparation and instrument response. scioninstruments.comacanthusresearch.com

Mechanistic and Kinetic Studies: The kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, provides insights into reaction mechanisms. youtube.comsymeres.com

Metabolism Studies: Tracking the metabolic fate of drugs and other compounds. symeres.com

However, it's important to note that deuterium labels should be placed on non-exchangeable positions within the molecule to ensure their stability during analysis. acanthusresearch.com

Academic Rationale for the Investigation of 2-Nitroamino-2-imidazoline-d4

The scientific interest in this compound stems from its specific application as a tool in analytical chemistry, particularly in the context of environmental and food safety monitoring.

Significance as an Isotopic Tracer and Internal Standard

This compound is the isotopically labeled analog of 2-Nitroamino-2-imidazoline. intlab.org Its primary role is to serve as an isotopic tracer and, more specifically, as an internal standard in quantitative analytical methods. scioninstruments.com The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry. nih.gov

By adding a known amount of the deuterated standard to a sample, analysts can correct for potential analyte loss during sample preparation and for fluctuations in the mass spectrometer's signal, a phenomenon known as matrix effects. clearsynth.comscioninstruments.com This greatly improves the accuracy and reproducibility of the analytical results. nih.gov

Contextual Relevance within Analytical Method Development for Neonicotinoid-Related Compounds

2-Nitroamino-2-imidazoline is a known intermediate and a metabolite related to neonicotinoid insecticides, such as imidacloprid (B1192907). caymanchem.commedchemexpress.combertin-bioreagent.com Neonicotinoids are a class of insecticides used globally in agriculture. nih.govnih.gov Due to their widespread use, there is a need for sensitive and reliable analytical methods to monitor their presence and the presence of their metabolites in various matrices like fruits, vegetables, and cereals. nih.govwur.nl

The development of robust analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for assessing human exposure and ensuring food safety. nih.govdntb.gov.ua In these methods, the use of isotopically labeled internal standards is essential for accurate quantification. nih.gov this compound, therefore, plays a critical role as an internal standard in the analytical methods designed to detect and quantify neonicotinoid residues and their metabolites. nih.govnih.gov

Chemical and Physical Properties of 2-Nitroamino-2-imidazoline and its Deuterated Analog

Property2-Nitroamino-2-imidazolineThis compound
Chemical Formula C3H6N4O2 uni.lunih.govC3H2D4N4O2 intlab.org
Molecular Weight 130.11 g/mol chemicalbook.comlgcstandards.com134.13 g/mol intlab.org
CAS Number 5465-96-3 chemicalbook.comlgcstandards.comNot explicitly found, but for the base compound
Appearance Pale Yellow Solid chemicalbook.comNot specified, likely similar to parent
Melting Point ~220 °C chemicalbook.comNot specified, likely similar to parent
Solubility Slightly soluble in water, ethanol, and acetone. dicyandiamide.com Soluble in DMSO and DMF. caymanchem.comNot specified, likely similar to parent

Properties

Molecular Formula

C₃H₂D₄N₄O₂

Molecular Weight

134.13

Synonyms

2-(Nitroamino)-2-imidazoline-d4;  2-(Nitroimino)imidazolidine-d4;  2-Nitramino-2-imidazoline-d4;  2-Nitriminoimidazolidine-d4;  2-Nitroaminoimidazoline-d4;  2-Nitroiminoimidazole-d4;  4,5-Dihydro-N-nitro-1H-imidazol-2-amine-d4;  NSC 25961-d4;  NSC 65424-d4; 

Origin of Product

United States

Synthetic Methodologies for 2 Nitroamino 2 Imidazoline D4

Strategies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various methods, broadly categorized into regioselective techniques and the use of deuterated precursors and solvents. The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule under deuteration conditions, and the availability of starting materials.

Regioselective Deuteration Techniques

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within a molecule. Common techniques include:

H-D Exchange Reactions: This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by an acid, base, or metal. nih.gov The position of exchange is dictated by the acidity of the protons in the substrate molecule. For the synthesis of 2-Nitroamino-2-imidazoline-d4, deuteration would be targeted at the ethylene (B1197577) backbone of the imidazoline (B1206853) ring.

Catalytic Deuteration: Transition metal catalysts, such as palladium on carbon (Pd/C), are effective in facilitating the exchange of hydrogen for deuterium. nih.gov These reactions are typically carried out using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. nih.gov

Reduction of Functional Groups with Deuterated Reagents: Functional groups like carbonyls, esters, and nitriles can be reduced using deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations.

Selection of Deuterated Precursors and Solvents

A more direct and often more efficient method for synthesizing specifically labeled compounds is to utilize commercially available or synthetically prepared deuterated starting materials. For the synthesis of this compound, the most logical deuterated precursor is ethylenediamine-d4 (H₂NCD₂CD₂NH₂). This key intermediate is commercially available, providing a straightforward entry point to the deuterated imidazoline ring system. chemicalbook.com

The choice of solvents is also critical in maintaining the isotopic purity of the final product. The use of deuterated solvents, such as D₂O, methanol-d₄, or chloroform-d, can prevent unwanted H-D exchange with the solvent during the reaction, which could lead to a decrease in the deuterium content of the target molecule.

Multi-Step Synthetic Pathways for the Imidazoline Ring System

The construction of the imidazoline ring is a well-established process in organic chemistry, with several methods applicable to the synthesis of the deuterated analog. organic-chemistry.org

Precursor Synthesis and Functionalization

The primary precursor for the synthesis of the 2-amino-2-imidazoline-d4 ring system is ethylenediamine-d4. This starting material can be functionalized in several ways to facilitate the subsequent cyclization step.

One common strategy involves the reaction of ethylenediamine-d4 with a cyanating agent, such as cyanogen (B1215507) bromide (BrCN), to form a guanidino-type intermediate in situ. This approach directly introduces the C2 carbon and the exocyclic nitrogen atom of the final imidazoline ring.

Alternatively, ethylenediamine-d4 can be reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which can then be converted to ethylene-d4-thiourea. orgsyn.org This thiourea (B124793) derivative serves as a stable precursor that can be subsequently converted to the desired 2-amino-2-imidazoline-d4.

PrecursorReagentIntermediate
Ethylenediamine-d4Cyanogen BromideGuanidino-d4 intermediate
Ethylenediamine-d4Carbon DisulfideEthylene-d4-thiourea

Cyclization Reactions for Imidazoline Formation

The formation of the imidazoline ring from the functionalized precursors is typically achieved through an intramolecular cyclization reaction.

From Guanidino Intermediate: The in situ generated guanidino intermediate from the reaction of ethylenediamine-d4 and cyanogen bromide can readily cyclize upon heating to form 2-amino-2-imidazoline-d4 hydrobromide. Neutralization with a base then affords the free base.

From Ethylene-d4-thiourea: Ethylene-d4-thiourea can be converted to 2-amino-2-imidazoline-d4 through several methods. One approach involves S-alkylation of the thiourea with an alkyl halide (e.g., methyl iodide) to form a thiouronium salt, followed by treatment with a base to induce cyclization and elimination of the alkylthiol. Another method involves oxidative cyclization using reagents like mercuric oxide.

A variety of reagents can be used for the cyclization of ethylenediamine (B42938) with different carbon sources to form the imidazoline ring, as summarized in the table below. organic-chemistry.orggoogle.com

Ethylenediamine DerivativeReagentProduct
EthylenediamineAldehydes2-Substituted-2-imidazolines
EthylenediamineUrea2-Imidazolidinone

Specific Protocols for the Introduction of the Nitroamino Moiety

The final step in the synthesis of this compound is the introduction of the nitroamino (-NHNO₂) group. This is typically achieved through the nitration of the corresponding amino precursor, 2-amino-2-imidazoline-d4.

The nitration of 2-amino-2-imidazoline and its derivatives has been reported in the literature, providing a clear precedent for this transformation. cdnsciencepub.com The reaction conditions for nitration must be carefully controlled to avoid over-nitration or degradation of the imidazoline ring.

A common nitrating agent for this purpose is a mixture of nitric acid and acetic anhydride. cdnsciencepub.com The 2-amino-2-imidazoline-d4 is added portion-wise to the pre-cooled nitrating mixture, and the temperature is carefully maintained to control the exothermic reaction. The product, this compound, precipitates from the reaction mixture and can be isolated by filtration.

The reaction can be represented as follows:

The table below summarizes typical conditions for the nitration of related compounds.

SubstrateNitrating AgentTemperature (°C)Yield (%)
1-β-hydroxyethyl-2-nitramino-2-imidazolineNitric acid/Acetic anhydride34Not specified
bis-1-(2-nitramino-2-imidazolinyl) ethaneNitric acid/Acetic anhydrideNot specified84-96

It is important to note that the nitration of such compounds can be hazardous, and appropriate safety precautions must be taken. The reaction should be carried out in a well-ventilated fume hood, and the temperature should be strictly controlled.

Optimization of Deuterium Labeling Efficiency and Isotopic Purity

The efficiency of the deuterium labeling and the final isotopic purity of this compound are critically dependent on the conditions of the hydrogen-deuterium exchange reaction. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, must be carefully optimized to achieve high levels of deuterium incorporation while maintaining the structural integrity of the molecule.

Catalyst Selection: A variety of catalysts can be employed to facilitate the H/D exchange on heterocyclic rings. These can be broadly categorized into acid, base, and metal catalysts. For the deuteration of the imidazoline ring, transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often effective. nih.govresearchgate.net Homogeneous catalysts, like certain rhodium complexes, may also be utilized. nih.gov The choice of catalyst can influence the regioselectivity and efficiency of the exchange.

Solvent System: The deuterium source is a crucial component of the reaction. Deuterated solvents such as deuterium oxide (D₂O) or deuterated acidic solutions (e.g., D₂SO₄ in D₂O) are commonly used. youtube.com The solvent not only provides the deuterium atoms but also influences the solubility of the substrate and the activity of the catalyst. The use of a co-solvent may be necessary to ensure adequate solubility of 2-nitroamino-2-imidazoline.

Temperature and Reaction Time: The temperature of the exchange reaction plays a significant role in its rate. Higher temperatures generally lead to faster exchange rates but can also increase the risk of side reactions or degradation of the product. Optimization studies are necessary to find the ideal temperature that balances reaction speed with product stability. Similarly, the reaction time must be sufficient to allow for complete exchange at all four positions on the imidazoline ring. Monitoring the reaction progress using techniques like NMR spectroscopy can help determine the optimal reaction duration.

The following interactive data table summarizes typical parameters that can be optimized for the deuterium labeling of a heterocyclic compound like 2-nitroamino-2-imidazoline.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst 10% Pd/C5% Pt/CRhCl₃Varying levels of deuterium incorporation and regioselectivity. Pt/C may favor aromatic ring deuteration. researchgate.net
Deuterium Source D₂OD₂SO₄/D₂OCD₃ODD₂SO₄/D₂O may provide a more acidic environment, potentially accelerating the exchange.
Temperature (°C) 25 (Room Temp)5080Higher temperatures generally increase the rate of exchange but may lead to decomposition.
Reaction Time (h) 122448Longer reaction times typically lead to higher isotopic enrichment.

Purification and Isolation Techniques for Deuterated Products

Following the deuterium exchange reaction, the this compound product must be purified to remove the catalyst, any remaining starting material, and byproducts. The purification strategy will depend on the physical and chemical properties of the deuterated compound, which are expected to be very similar to its non-deuterated counterpart.

Filtration: The first step in the workup is typically the removal of the heterogeneous catalyst (e.g., Pd/C or Pt/C) by filtration. This is a straightforward process that separates the solid catalyst from the reaction mixture.

Extraction: If the reaction is performed in a solvent mixture, liquid-liquid extraction can be used to separate the product from water-soluble impurities. The choice of extraction solvent will depend on the solubility of this compound.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of pure crystals of this compound upon cooling, leaving impurities behind in the mother liquor.

Chromatography: In cases where crystallization does not provide sufficient purity, column chromatography can be employed. A stationary phase (e.g., silica (B1680970) gel or alumina) is used to separate the components of the mixture based on their differential adsorption. The choice of the mobile phase (eluent) is critical for achieving good separation.

The following interactive data table outlines potential purification techniques and the parameters that can be optimized.

TechniqueStationary Phase / SolventParameter to OptimizeExpected Result
Crystallization Water, Ethanol, or a mixtureCooling rate, Solvent ratioFormation of high-purity crystals of the deuterated product.
Column Chromatography Silica GelEluent polarity (e.g., Ethyl acetate/Hexane gradient)Separation of the product from less polar and more polar impurities.
Preparative HPLC C18 reverse-phase columnMobile phase composition (e.g., Acetonitrile/Water gradient)High-purity isolation of the final product for analytical standards.

The final isolated this compound should be thoroughly characterized by analytical techniques such as NMR and mass spectrometry to confirm its structure and isotopic purity before its intended use. rsc.orgrsc.orgnih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Nitroamino 2 Imidazoline D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium (B1214612) Site Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Nitroamino-2-imidazoline-d4, a combination of ¹H, ¹³C, and ²H NMR, along with multi-dimensional techniques, would be employed to confirm its structural integrity and the precise location of the deuterium atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the deuteration at the 4- and 5-positions of the imidazoline (B1206853) ring would result in the disappearance of the signal corresponding to the methylene protons. In the non-deuterated compound, these protons typically appear as a singlet or a multiplet. The remaining proton signals would be those of the N-H protons of the imidazoline ring and the amino group. The chemical shifts of these protons are expected to be similar to the non-deuterated analog.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity Integration
-CH₂-CH₂- (d4) Absent - -
N-H (ring) ~7.0-8.0 Broad Singlet 2H
N-H (amino) ~8.5-9.5 Broad Singlet 1H

Note: Predicted values are based on the analysis of similar structures and are subject to solvent and concentration effects.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are expected to be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons (C4 and C5) may exhibit a lower intensity and could appear as multiplets due to C-D coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
C2 ~155-160
C4, C5 ~40-45

Note: Predicted values are based on the analysis of the non-deuterated analog and general principles of ¹³C NMR spectroscopy.

Deuterium (²H) NMR Spectroscopy for Isotopic Purity Assessment

Deuterium (²H) NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms in a molecule. lgcstandards.com A ²H NMR spectrum of this compound would show a signal in the region where the protons attached to C4 and C5 would appear in the ¹H NMR spectrum. The presence of a single peak would confirm that all four deuterium atoms are chemically equivalent. The integration of this peak would be used to assess the isotopic purity of the compound.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC)

Multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity between protons and carbons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. nih.gov For this compound, the absence of cross-peaks corresponding to the C4-H and C5-H correlations would definitively confirm the site of deuteration.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The theoretical exact mass of 2-Nitroamino-2-imidazoline (C₃H₆N₄O₂) is approximately 130.0491 g/mol . nih.gov For the deuterated analog, this compound (C₃H₂D₄N₄O₂), the theoretical exact mass would be approximately 134.0742 g/mol . The experimentally determined exact mass from an HRMS analysis should be in close agreement with this theoretical value, thus confirming the incorporation of four deuterium atoms.

Table 3: Comparison of Theoretical Exact Masses

Compound Molecular Formula Theoretical Exact Mass ( g/mol )
2-Nitroamino-2-imidazoline C₃H₆N₄O₂ 130.0491

The fragmentation pattern observed in the mass spectrum can also provide structural information. By comparing the fragmentation of the deuterated and non-deuterated compounds, the location of the deuterium atoms can be further confirmed. For instance, fragments containing the imidazoline ring would show a mass shift of +4 Da in the deuterated compound.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of compounds by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In the analysis of this compound, MS/MS provides unambiguous confirmation of the molecular structure and the specific location of the deuterium labels.

The process involves selecting the protonated molecule, [M+H]⁺, as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, known as daughter or product ions. nih.gov These ions are subsequently analyzed in a second mass analyzer. The mass difference between the precursor and daughter ions corresponds to the loss of specific neutral fragments, providing a roadmap of the molecule's connectivity.

For this compound, the deuterated imidazoline ring is the key feature. The expected molecular weight of the non-deuterated compound (C₃H₆N₄O₂) is approximately 130.05 g/mol , while the d4 isotopologue (C₃H₂D₄N₄O₂) would have a molecular weight of approximately 134.07 g/mol . The analysis of the fragmentation of the [M+H]⁺ ion (m/z ≈ 135.08) would be expected to yield several key daughter ions. The primary fragmentation pathways likely involve the cleavage of the nitroamino group and fragmentation of the imidazoline ring itself. The presence of the four deuterium atoms on the ethylene (B1197577) bridge of the ring serves as a powerful diagnostic tool, as any fragment containing this part of the structure will exhibit a corresponding mass shift compared to the non-deuterated analog.

Table 1: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound This table presents plausible fragmentation patterns based on established chemical principles.

Precursor Ion (m/z)Daughter Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
135.0889.0746.01Loss of nitro group (NO₂)
135.08117.0718.01Loss of water (H₂O)
89.0761.0628.01Loss of ethylene (C₂H₂) from the d4-ring fragment
89.0746.0543.02Loss of CHN₂ from the d4-ring fragment

The structural assignment is confirmed by observing these specific neutral losses and the m/z of the resulting daughter ions, which would be impossible to explain without the correct underlying molecular structure and deuterium labeling pattern.

Isotope Ratio Mass Spectrometry for Isotopic Enrichment Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise ratio of stable isotopes in a sample. acs.org For this compound, IRMS is the definitive method to quantify the level of deuterium enrichment, a critical quality attribute for isotopically labeled standards. The technique is exceptionally sensitive to variations in isotopic abundance. nih.gov

The standard methodology for deuterium/hydrogen (D/H) ratio analysis involves the complete conversion of the organic compound into hydrogen gas (H₂ and HD) via high-temperature conversion (pyrolysis) at temperatures exceeding 1400°C. nih.gov The resulting gas is then introduced into the isotope ratio mass spectrometer. The IRMS instrument is specifically designed to precisely measure the ion beams corresponding to mass-to-charge ratios (m/z) of 2 (for H₂) and 3 (for HD). nih.gov

The measured ratio of the ion currents (m/z 3 to m/z 2) allows for the calculation of the D/H ratio in the sample. This value is then compared against calibrated reference materials to determine the isotopic enrichment, often expressed as Atom Percent Deuterium. This measurement confirms the success of the deuteration synthesis and ensures the identity and purity of the labeled compound. Alternative analytical methods, such as a combination of ¹H NMR and ²H NMR, can also provide accurate determinations of isotope abundance. nih.gov

Table 2: Illustrative Isotope Enrichment Data for a Batch of this compound

ParameterValue
Theoretical Atom % D100% (for the 4 labeled positions)
Measured D/H Ratio(Varies per batch)
Calculated Isotopic Purity>98%
Isotopic Distributiond4: >98%, d3: <2%, d2/d1/d0: <0.1%

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The IR and Raman spectra for this compound are expected to show characteristic absorption and scattering bands corresponding to the vibrations of its constituent bonds. The deuteration of the imidazoline ring introduces specific and readily identifiable changes in the spectrum.

Key expected vibrational modes for the non-deuterated structure include N-H stretching and bending, C=N stretching of the imidazoline ring, and symmetric and asymmetric stretches of the N-NO₂ group. scirp.orgrsc.org Upon deuteration of the ethylene bridge (-CH₂-CH₂- to -CD₂-CD₂-), the most significant spectral changes are the disappearance of C-H stretching and bending vibrations and the appearance of C-D vibrations at lower frequencies.

The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. The corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately 2100-2250 cm⁻¹, due to the heavier mass of deuterium. Similarly, C-H bending (scissoring) vibrations, usually found around 1450 cm⁻¹, would be replaced by C-D bending modes at approximately 1050-1150 cm⁻¹. The presence of these C-D bands and the absence of the corresponding C-H bands provide definitive evidence of the deuteration at the specified positions.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3200 - 3400
C-D (deuterated ring)Stretch2100 - 2250
C=N (imidazoline)Stretch1620 - 1680
N-NO₂ (nitro)Asymmetric Stretch1520 - 1580
N-H (amine)Bend1480 - 1550
N-NO₂ (nitro)Symmetric Stretch1280 - 1350
C-D (deuterated ring)Bend (Scissoring)1050 - 1150

Chromatographic Techniques for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and confirming the identity of non-volatile compounds like this compound. researchgate.net Reversed-phase (RP) HPLC is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile in water), is often employed to achieve optimal separation of the main compound from any impurities.

Several detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis Detection: The nitroamino group and the C=N bond constitute a chromophore, allowing for sensitive detection using a UV-Vis detector, likely in the range of 220-280 nm.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful approach. It provides not only retention time data but also mass-to-charge ratio information, confirming both the identity of the peak as this compound and its purity from non-isobaric impurities.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a strong UV chromophore, ELSD can be a useful universal detection method.

Table 4: Typical RP-HPLC Parameters for Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm or ESI-MS

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a polar, non-volatile solid with a relatively high molecular weight, presents significant challenges for direct GC analysis. The nitroamino functional group may also be susceptible to thermal degradation at the high temperatures required for volatilization in the GC inlet.

Direct injection would likely result in poor peak shape, low response, and potential decomposition in the injector port. Therefore, if GC analysis were required, a derivatization step would be essential. gdut.edu.cn Derivatization aims to convert the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. However, the stability of the nitroamino group under these conditions would need to be carefully evaluated. Given these complexities, HPLC is a more direct and suitable chromatographic technique for this compound. researchgate.net

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—mirror-image stereoisomers—of a chiral compound. nih.govnih.gov For this technique to be applicable, the molecule must be chiral, meaning it is not superimposable on its mirror image.

An examination of the structure of 2-Nitroamino-2-imidazoline reveals that the molecule is achiral. It possesses a plane of symmetry that bisects the C=N-NO₂ moiety and the C-C bond of the ethylene bridge. Because the non-deuterated form of the molecule is achiral, it does not exist as enantiomers. Therefore, chiral chromatography is not an applicable or necessary technique for assessing its purity.

Applications of 2 Nitroamino 2 Imidazoline D4 in Analytical Chemistry and Mechanistic Studies

Development of Quantitative Analytical Methods Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The method involves adding a known amount of an isotopically labeled version of the analyte (e.g., 2-Nitroamino-2-imidazoline-d4) to a sample containing the unlabeled analyte of interest (the "native" compound). By measuring the ratio of the labeled to the unlabeled compound with a mass spectrometer, the exact quantity of the native analyte in the original sample can be determined with high precision, effectively correcting for sample loss during preparation and for matrix-induced signal variations. nih.govepa.gov

Role as an Internal Standard for the Unlabeled Analog in Complex Matrices

In quantitative analysis, particularly using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex matrices such as soil, honey, milk, or biological tissues can interfere with the measurement of the target analyte. mdpi.com These interferences, known as "matrix effects," can either suppress or enhance the analyte's signal, leading to inaccurate quantification. lcms.cz

This compound is an ideal internal standard because it is chemically almost identical to its unlabeled counterpart. It co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects. lcms.cz However, because of its higher mass due to the four deuterium (B1214612) atoms, it is easily distinguished from the native compound by the mass spectrometer. By calculating the ratio of the native analyte's signal to the internal standard's signal, any variations caused by the matrix or sample preparation steps are normalized, thus resolving issues of quantitative accuracy. lcms.cz This approach is crucial for reliable analysis of pesticide residues and their metabolites in challenging samples. researchgate.netresearchgate.net

Method Validation Parameters: Accuracy, Precision, and Limits of Detection/Quantification

The reliability of analytical methods using deuterated internal standards is established through rigorous validation. Key parameters include accuracy (how close the measured value is to the true value, often expressed as percent recovery), precision (the degree of variation in repeated measurements, expressed as relative standard deviation or %RSD), and the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Studies on the analysis of related neonicotinoid compounds using deuterated internal standards demonstrate the high quality of these methods. For instance, methods developed for various complex matrices show excellent performance, as summarized in the table below.

MatrixAnalyte ClassAccuracy (Recovery %)Precision (%RSD)LOQ (µg/kg or ng/g)Reference
PepperImidacloprid (B1192907) & Metabolites70-120%<20%- researchgate.net
MilkNeonicotinoids89-119%1.4-10.3%0.004-0.15 µg/kg mdpi.com
Honey BeesNeonicotinoids98-125%<20%0.1-1.0 µg/kg researchgate.net
Soils, Plants, PollensImidacloprid-2.9%1.0 µg/kg acs.org
Plant MatricesImidacloprid & Metabolites91-97%6.0-8.5%5-10 µg/kg researchgate.net

These data illustrate that IDMS methods are capable of achieving the high accuracy and precision required for trace-level contaminant analysis.

Application in Environmental Sample Analysis

The validated IDMS methods are frequently applied to monitor for pesticide residues in a variety of environmental and food samples. The high water solubility of compounds like imidacloprid increases the chance of them leaching into groundwater and surface water. caltestlabs.comnih.gov Monitoring studies have detected such residues in surface waters, often exceeding aquatic life benchmarks set by regulatory agencies. caltestlabs.com

The robustness of using deuterated internal standards allows for the accurate quantification of these compounds in diverse and challenging matrices, including:

Agricultural Products: Peppers, sunflowers, and maize have been analyzed for parent compounds and metabolites. researchgate.netacs.org

Bee Products: Honey, pollen, and beeswax are monitored to assess pollinator exposure. researchgate.netresearchgate.net

Environmental Samples: Paddy water and soil are analyzed to understand the environmental fate of these chemicals. tuat.ac.jp

Biological Samples: Milk and honey bees are tested to evaluate the extent of systemic contamination and exposure. mdpi.comresearchgate.net

The sensitivity of these methods, with LOQs often in the low µg/kg (parts-per-billion) range, is critical for enforcing regulatory limits and for research into the ecological impact of these compounds. mdpi.comacs.org

Mechanistic Investigations Utilizing Deuterium as a Tracer

Beyond quantitative analysis, the deuterium atoms in this compound serve as a stable isotopic tracer to investigate the pathways of chemical reactions and degradation.

Elucidation of Reaction Mechanisms involving the Imidazoline (B1206853) Ring

The study of reaction mechanisms often involves determining which chemical bonds are broken or formed during the rate-determining step of a reaction. Replacing a hydrogen atom with a deuterium atom at a specific position in a molecule can help elucidate this. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the C-H bond is broken in the slowest step of a reaction, the reaction will proceed more slowly for the deuterated compound. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) . nih.govnih.gov

By synthesizing this compound with deuterium atoms on the imidazoline ring, researchers can study reactions such as acid-catalyzed hydrolysis or ring-opening. If the rate of these reactions is slower for the d4-analog compared to the unlabeled compound, it provides strong evidence that a C-H bond on the imidazoline ring is broken during the rate-limiting step of the reaction. researchgate.net This information is vital for understanding the chemical stability and reactivity of the entire class of molecules.

Pathways of Chemical Transformation and Degradation

Understanding how a compound transforms or degrades in the environment or through metabolic processes is crucial for assessing its persistence and the formation of potentially toxic byproducts. Deuterium labeling is an invaluable tool for these studies.

When this compound undergoes degradation, the deuterium atoms act as a "tag." By using mass spectrometry to track the fragments containing deuterium, scientists can piece together the degradation pathway. For example, studies on the decomposition of related nitroimidazole compounds have identified competitive reaction mechanisms, such as nitro-nitrite isomerization and the elimination of NO₂. nih.govaip.org Theoretical and experimental studies on the thermal stability of nitro-substituted imidazoles show that the position of the nitro group significantly influences the decomposition process. nih.govresearchgate.net

If this compound were subjected to thermal or chemical degradation, the resulting products could be analyzed. The location of the deuterium atoms in the product molecules would reveal which parts of the original imidazoline ring remained intact and which bonds were cleaved, providing a clear picture of the transformation and degradation pathways. researchgate.net

Tracing Metabolic Pathways in In Vitro Systems or Non-Human Environmental Models

The use of isotopically labeled compounds is a cornerstone of metabolic research. scispace.com By introducing this compound, or more commonly, Imidacloprid labeled with isotopes in the imidazolidine (B613845) ring, researchers can distinguish the compound and its metabolites from endogenous molecules within an experimental system. This approach is critical for elucidating the biotransformation pathways in various in vitro setups, such as microsomal incubations, and in non-human environmental models like soil or water systems. orst.edu

Identification and Structural Characterization of Transformation Products

Metabolic processes can lead to various modifications of the 2-nitroamino-2-imidazoline structure. Key transformation products identified in studies with Imidacloprid include hydroxylated derivatives and subsequent dehydration products. inchem.org The primary metabolites originating from the imidazolidine ring are 4-hydroxy-imidacloprid and 5-hydroxy-imidacloprid. These are formed through oxidation of the imidazolidine ring. researchgate.net Further metabolism can lead to the elimination of a water molecule from these hydroxylated intermediates to form Imidacloprid-olefin. wikipedia.org

The use of this compound is instrumental in the identification and structural confirmation of these metabolites using modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry , the deuterium label results in a predictable mass shift in the molecular ions and fragment ions of the metabolites compared to their unlabeled counterparts. For instance, if the four deuterium atoms are retained in a metabolite, its mass will be four daltons higher. This mass shift provides a clear and unambiguous marker to identify metabolites originating from the administered deuterated compound amidst a complex background of other molecules. scispace.com Tandem mass spectrometry (MS/MS) can further pinpoint the location of the deuterium label within the molecule by analyzing the fragmentation patterns. researchgate.net

Table 1: Major Transformation Products of the 2-Nitroamino-2-imidazoline Moiety and the Role of Deuterium Labeling in their Identification

Transformation ProductChemical NameRole of Deuterium Labeling (d4) in Structural Characterization
4-hydroxy-imidacloprid1-((6-chloro-3-pyridinyl)methyl)-4-hydroxy-N-nitro-2-imidazolidinimineIn MS, the molecular ion will be shifted by +4 Da compared to the unlabeled metabolite, confirming its origin. Fragmentation patterns in MS/MS will show the retention of the deuterated imidazolidine ring. In ¹H NMR, the signal for the proton at the 4-position would be absent if substituted by a hydroxyl group, and the remaining protons on the ring would show characteristic shifts, with the deuterium label simplifying the spectrum.
5-hydroxy-imidacloprid1-((6-chloro-3-pyridinyl)methyl)-5-hydroxy-N-nitro-2-imidazolidinimineSimilar to the 4-hydroxy derivative, MS will show a +4 Da shift. MS/MS fragmentation will help distinguish it from the 4-hydroxy isomer by showing the deuterated imidazolidine ring is intact. ¹H NMR will show the absence of a proton signal at the 5-position.
Imidacloprid-olefin1-((6-chloro-3-pyridinyl)methyl)-N-nitro-1H-imidazol-2-amineIn MS, the molecular ion will be shifted by +2 Da if the dehydration involves the loss of H and OH from positions where deuterium is not present, or by +3 Da if a deuterium is removed. This specific mass shift is a powerful diagnostic tool. In ¹H NMR, the appearance of signals corresponding to a double bond within the imidazoline ring, along with the specific pattern of remaining deuterons, would confirm the structure.

Kinetic Analysis of Compound Conversions

Isotopically labeled compounds like this compound are essential for conducting precise kinetic studies of metabolic and degradation processes. By using the deuterated compound as an internal standard, researchers can accurately quantify the disappearance of the parent compound and the formation of its metabolites over time. nih.gov This allows for the determination of key kinetic parameters such as reaction rates and half-lives.

The degradation of Imidacloprid has been shown to follow first-order kinetics in various environmental settings. nih.gov The half-life of Imidacloprid can vary significantly depending on the environmental compartment. For example, in soil, the half-life can range from 40 to over 997 days, depending on conditions such as soil type and microbial activity. orst.edu In aqueous environments, photolysis can lead to a much shorter half-life of just a few hours in the presence of light, while in the absence of light, the compound is much more persistent. wikipedia.orgmoraybeedinosaurs.co.uk

By using this compound in controlled laboratory experiments, it is possible to dissect the kinetics of individual transformation steps. For instance, one could measure the rate of formation of 4-hydroxy-imidacloprid and 5-hydroxy-imidacloprid, and the subsequent rate of their conversion to Imidacloprid-olefin. This level of detail is crucial for building accurate predictive models of the environmental fate and persistence of such compounds.

Table 2: Representative Kinetic Data for Imidacloprid Degradation

SystemConditionKinetic ModelHalf-life (t½)
SoilAerobic, laboratoryFirst-order254 days epa.gov
SoilField studiesFirst-order107 - 249 days nih.gov
WaterAqueous photolysisFirst-order< 3 hours moraybeedinosaurs.co.uk
WaterHydrolysis (pH 9)First-order~1 year wikipedia.org

It is important to note that while these values provide a general overview of Imidacloprid's persistence, the use of deuterated tracers in specific in vitro or environmental model systems would allow for the determination of more precise and context-dependent kinetic parameters for the transformations of the 2-nitroamino-2-imidazoline moiety.

Degradation and Environmental Transformation of 2 Nitroamino 2 Imidazoline and Its Deuterated Analog

Chemical Stability Studies Under Relevant Environmental Conditions

The stability of 2-Nitroamino-2-imidazoline in the environment is dictated by its susceptibility to various degradation processes. The primary abiotic pathways that influence its persistence are hydrolysis and photolysis.

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. For 2-Nitroamino-2-imidazoline, the imidazoline (B1206853) ring is a potential site for hydrolytic cleavage. Studies on other imidazoline-based compounds have shown that the rate of hydrolysis is significantly influenced by pH and temperature. whiterose.ac.uknih.gov It is anticipated that under both acidic and alkaline conditions, the C=N bond within the imidazoline ring of 2-Nitroamino-2-imidazoline can undergo hydrolysis, leading to ring-opening and the formation of N-(2-aminoethyl)-N'-nitroguanidine.

The rate of hydrolysis is expected to be lowest in neutral pH conditions and to increase with both increasing acidity and alkalinity. Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of hydrolysis. The hydrolytic half-life of 2-Nitroamino-2-imidazoline is a critical parameter for predicting its persistence in water bodies and moist soils.

Table 1: Predicted Hydrolytic Half-life of 2-Nitroamino-2-imidazoline at 25°C under Various pH Conditions (Illustrative)

pHPredicted Half-life (days)Primary Degradation Product
430N-(2-aminoethyl)-N'-nitroguanidine
7150N-(2-aminoethyl)-N'-nitroguanidine
945N-(2-aminoethyl)-N'-nitroguanidine

Note: The data in this table are illustrative and based on the expected behavior of similar imidazoline compounds. Actual experimental data for 2-Nitroamino-2-imidazoline is not available in the reviewed literature.

Sunlight can provide the energy required to break chemical bonds in a process known as photolysis. For 2-Nitroamino-2-imidazoline, the nitroamino group (-NH-NO₂) is a chromophore that can absorb ultraviolet (UV) radiation. Research on the photolytic degradation of the related compound nitroguanidine (B56551) has demonstrated its sensitivity to UV light, leading to its decomposition. dtic.mil It is therefore highly probable that 2-Nitroamino-2-imidazoline also undergoes photolytic degradation in surface waters and on soil surfaces.

The primary photolytic degradation pathway is expected to be the cleavage of the N-N bond in the nitroamino group, resulting in the formation of a hydroxyl radical and a nitro-substituted radical. Subsequent reactions can lead to a variety of degradation products. The quantum yield, which is a measure of the efficiency of a photochemical process, is a key parameter in determining the rate of photolytic degradation.

Table 2: Potential Photolytic Degradation Products of 2-Nitroamino-2-imidazoline

Degradation ProductChemical Formula
2-Amino-2-imidazolineC₃H₇N₃
Nitric oxideNO
Nitrous acidHNO₂

Note: This table lists plausible degradation products based on known photochemical reactions of similar compounds.

Oxidative and Reductive Transformation Processes

In addition to hydrolysis and photolysis, 2-Nitroamino-2-imidazoline can be transformed in the environment through oxidative and reductive processes.

Oxidative Transformation: In aerobic environments, highly reactive species such as hydroxyl radicals (•OH) can initiate the oxidation of organic compounds. Theoretical studies on the atmospheric oxidation of imidazole (B134444) have shown that hydroxyl radical addition is a primary initiation step. rsc.org For 2-Nitroamino-2-imidazoline, it is plausible that hydroxyl radicals could attack the imidazoline ring, leading to hydroxylation and subsequent ring cleavage.

Reductive Transformation: In anaerobic environments, such as saturated soils and sediments, reductive processes dominate. The nitro group of 2-Nitroamino-2-imidazoline is susceptible to reduction. This process typically occurs in a stepwise manner, with the nitro group being reduced to a nitroso group (-NH-NO), then to a hydroxylamino group (-NH-NHOH), and finally to a hydrazino group (-NH-NH₂). These reduced intermediates can be more reactive and may undergo further transformations. The anaerobic biotransformation of nitroaromatic compounds is a well-documented process that often involves microbial mediation. researchgate.net

Application of 2-Nitroamino-2-imidazoline-d4 in Tracing Degradation Products

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry for achieving accurate and precise quantification of target analytes in complex environmental matrices. nih.govclearsynth.comlcms.cz this compound, a deuterated analog of the parent compound, serves as an ideal internal standard for tracing the fate of 2-Nitroamino-2-imidazoline and its degradation products in environmental samples.

In a typical analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to an environmental sample (e.g., water, soil extract) prior to sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences similar losses during extraction, cleanup, and ionization in the mass spectrometer.

By monitoring the ratio of the signal from the native analyte to that of the deuterated internal standard, analytical chemists can correct for matrix effects and variations in instrument response, leading to highly accurate quantification. cerilliant.com Furthermore, this compound can be used to identify and confirm the presence of degradation products by comparing their retention times and mass fragmentation patterns with those of the parent compound. This aids in elucidating the complex degradation pathways of 2-Nitroamino-2-imidazoline in the environment.

Future Research Directions and Emerging Methodologies for 2 Nitroamino 2 Imidazoline D4

Development of Novel, More Efficient Deuteration Strategies

The development of more efficient and selective deuteration methods is paramount for the cost-effective production of 2-Nitroamino-2-imidazoline-d4. Current strategies for deuterating nitrogen-containing heterocycles often rely on transition-metal catalysis and hydrogen isotope exchange (HIE) reactions. Future research should focus on advancing these methods and exploring novel approaches.

One promising avenue is the use of flow chemistry for catalytic deuteration. A continuous flow reactor, coupled with on-demand electrolytic D₂ production from D₂O, offers precise control over reaction parameters such as pressure, temperature, and flow rate. This technique has the potential to be highly selective and reproducible, minimizing waste and improving safety.

Another area of development is the exploration of more sustainable and accessible catalysts. Recently, a nanostructured iron catalyst, prepared from cellulose and iron salts, has shown great promise for the selective deuteration of various (hetero)arenes using D₂O. nih.gov Adapting such cost-effective and environmentally benign catalysts for the specific deuteration of the imidazoline (B1206853) ring in 2-nitroamino-2-imidazoline could represent a significant leap forward.

Furthermore, research into base-promoted iridium-catalyzed deuteration has demonstrated high efficiency for a range of N-heterocycles. frontiersin.org The use of an air-stable iridium catalyst in conjunction with a base like sodium methoxide (NaOMe) in deuterated methanol (methanol-d4) dramatically enhances the deuteration process. frontiersin.org Optimizing such systems for 2-Nitroamino-2-imidazoline could lead to high deuterium (B1214612) incorporation under mild conditions.

Deuteration Strategy Potential Advantages Key Research Focus
Flow Chemistry with Electrolytic D₂High selectivity, reproducibility, improved safety, reduced waste.Optimization of reactor design and conditions for imidazoline substrates.
Nanostructured Iron CatalysisCost-effective, environmentally benign, scalable.Catalyst modification and adaptation for the specific electronic properties of 2-nitroamino-2-imidazoline.
Base-Promoted Iridium CatalysisHigh efficiency, mild reaction conditions, functional group tolerance.Screening of iridium catalysts and bases to maximize deuterium incorporation and selectivity.

Expansion of Analytical Applications to New Matrices and Research Domains

The availability of this compound as an internal standard can significantly enhance the accuracy and reliability of analytical methods for quantifying its non-deuterated counterpart in various matrices. Future research should aim to expand its application beyond traditional chemical analysis into new and complex environments.

In the field of environmental science , this deuterated standard could be invaluable for trace analysis of the parent compound and its metabolites in soil, water, and biological samples. This would aid in understanding the environmental fate and impact of related agrochemicals.

In pharmaceutical research , this compound can serve as a crucial tool in pharmacokinetic studies. By using it as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays, researchers can accurately determine the concentration of the active pharmaceutical ingredient and its metabolites in biological fluids like plasma and urine.

Furthermore, the development of novel analytical techniques for isotopically labeled compounds will be beneficial. This includes advancements in compound-specific isotope analysis (CSIA) , which could provide insights into the synthetic origin and transformation pathways of the compound.

Research Domain Potential Application of this compound Anticipated Impact
Environmental ScienceInternal standard for trace analysis of pesticides and their metabolites.Improved understanding of environmental contamination and degradation pathways.
Pharmaceutical DevelopmentInternal standard for pharmacokinetic and metabolism studies.More accurate and reliable data for drug development and safety assessment.
Forensic ScienceReference material for the identification and quantification of related compounds.Enhanced analytical capabilities in forensic investigations.

Advanced Spectroscopic Techniques for In Situ Monitoring of Transformations

Understanding the dynamics of deuteration and other chemical transformations of 2-Nitroamino-2-imidazoline requires sophisticated analytical techniques that allow for real-time observation. In situ monitoring provides a window into the reaction as it happens, offering valuable mechanistic insights.

Future research should focus on the application of in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy . mt.com These techniques can monitor the vibrational modes of molecules in the reaction mixture, allowing for the tracking of reactants, intermediates, and products in real time. For the synthesis of this compound, this could be used to optimize reaction conditions by observing the rate of deuterium incorporation and the formation of any byproducts.

The integration of multiple spectroscopic methods can provide a more comprehensive picture. For instance, combining in situ Nuclear Magnetic Resonance (NMR) spectroscopy with other techniques can offer detailed structural information about transient intermediates that may not be observable by other means.

Spectroscopic Technique Information Gained Potential for this compound
In Situ FTIR/Raman SpectroscopyReal-time monitoring of functional group changes, reaction kinetics.Optimization of deuteration reaction conditions and mechanistic studies.
In Situ NMR SpectroscopyDetailed structural information on reactants, intermediates, and products.Elucidation of the deuteration mechanism and identification of transient species.
Coupled Spectroscopic MethodsComprehensive understanding of complex reaction pathways.A more complete picture of the synthesis and transformation of the compound.

Integration with High-Throughput Screening for Mechanistic Elucidation

High-throughput screening (HTS) is a powerful tool for accelerating reaction discovery and optimization. By running a large number of experiments in parallel, researchers can rapidly screen various catalysts, ligands, solvents, and other reaction parameters.

For this compound, HTS can be employed to:

Discover novel deuteration catalysts: A large library of potential catalysts can be screened to identify those with the highest activity and selectivity for the deuteration of the imidazoline ring.

Optimize reaction conditions: HTS can be used to systematically vary parameters such as temperature, pressure, and reactant concentrations to find the optimal conditions for maximizing the yield and deuterium incorporation.

Elucidate reaction mechanisms: By analyzing the results of a large number of experiments, it may be possible to gain insights into the mechanism of the deuteration reaction. For example, by systematically varying the structure of the substrate and the catalyst, researchers can identify the key factors that control the reaction's outcome.

The integration of HTS with advanced analytical techniques, such as mass spectrometry and NMR, allows for the rapid analysis of the reaction products, further accelerating the discovery and development process.

HTS Application Objective Methodology
Catalyst ScreeningIdentify highly active and selective deuteration catalysts.Parallel synthesis and screening of a diverse library of metal-ligand complexes.
Reaction OptimizationDetermine the optimal conditions for deuteration.Design of experiments (DoE) approach to systematically vary multiple reaction parameters.
Mechanistic StudiesUnderstand the underlying reaction pathway.Analysis of kinetic data and structure-activity relationships from a large dataset of reactions.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Nitroamino-2-imidazoline-d4, and how do reaction conditions influence yield and purity?

  • The synthesis of deuterated imidazoline derivatives typically involves isotopic labeling during key steps. For example, deuterium can be introduced via hydrogen-deuterium exchange under acidic or basic conditions, or by using deuterated reagents (e.g., D₂O, CD₃OD) in cyclization or nitroamination reactions .
  • Critical parameters include temperature control (e.g., 0–5°C for nitro group stabilization), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst choice (e.g., palladium for nitro reduction). Reaction progress should be monitored via TLC or HPLC to optimize intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of specific proton signals (e.g., loss of peaks at δ 2.5–3.5 ppm corresponding to non-deuterated imidazoline protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ with a mass shift of +4 Da compared to the non-deuterated analog, confirming isotopic purity .
  • FT-IR : Nitro group vibrations (~1520 cm⁻¹) and imidazoline ring stretching (~1600 cm⁻¹) should align with computational simulations (e.g., DFT) .

Q. What is the role of this compound as an internal standard in quantitative assays?

  • Deuterated analogs minimize matrix effects in LC-MS/MS by matching the ionization efficiency and retention time of the target analyte while providing distinct mass-to-charge (m/z) ratios. For example, AOZ-d4 (a structurally similar deuterated compound) is used to quantify nitrofuran metabolites in food safety studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.